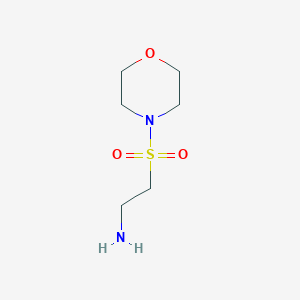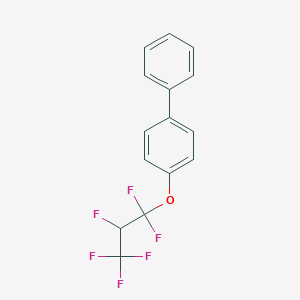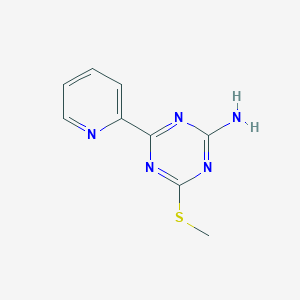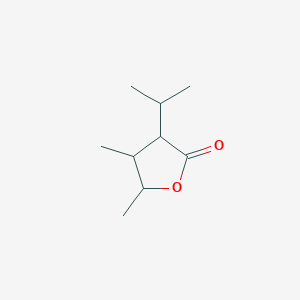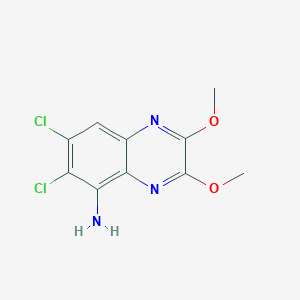
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline
Descripción general
Descripción
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline (DCQX) is a quinoxaline derivative that has been widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DCQX has been used to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.
Mecanismo De Acción
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a selective antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline binds to the ligand-binding domain of the AMPA receptor and blocks the binding of glutamate, thereby inhibiting the receptor-mediated synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block AMPA receptor-mediated synaptic currents in electrophysiological experiments. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been shown to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In animal models of neurodegenerative diseases, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to attenuate disease progression and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic transmission, plasticity, and neurodegenerative diseases. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is also relatively stable and can be stored for extended periods of time.
However, there are also some limitations to the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in lab experiments. It has been shown to have some off-target effects on other glutamate receptors, such as the kainate receptors. This can make it difficult to interpret the results of experiments that use 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline. Additionally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is not suitable for in vivo experiments as it does not readily cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in scientific research. One potential direction is the development of more selective AMPA receptor antagonists that do not have off-target effects on other glutamate receptors. Another direction is the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in combination with other drugs to investigate the role of glutamate receptors in disease progression and to develop new treatments for neurodegenerative diseases. Finally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline could be used in conjunction with other techniques, such as optogenetics and chemogenetics, to investigate the role of specific neuronal populations in synaptic transmission and plasticity.
Aplicaciones Científicas De Investigación
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been widely used in scientific research as a tool to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been used in electrophysiological experiments to block AMPA receptor-mediated synaptic currents and to investigate the contribution of AMPA receptors to excitatory synaptic transmission. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been used in animal models of neurodegenerative diseases to study the role of glutamate receptors in disease progression.
Propiedades
Número CAS |
178619-89-1 |
|---|---|
Nombre del producto |
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline |
Fórmula molecular |
C10H9Cl2N3O2 |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3 |
Clave InChI |
QCXRMHQLFIXXOV-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
SMILES canónico |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
Sinónimos |
6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

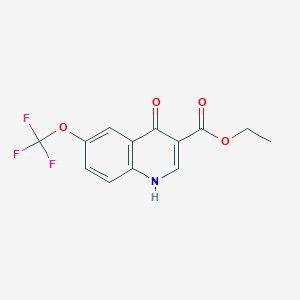
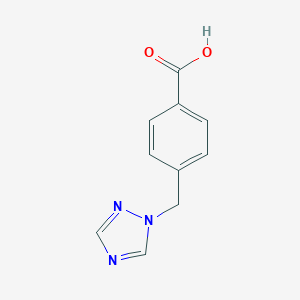
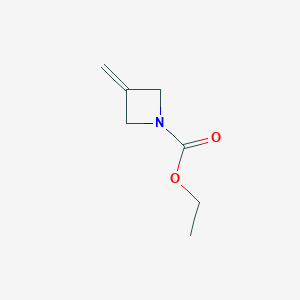
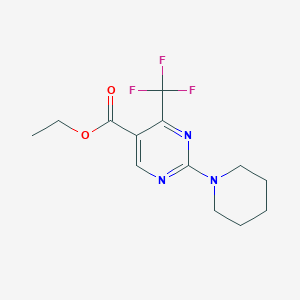
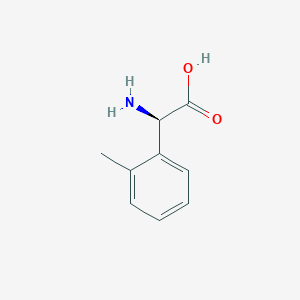
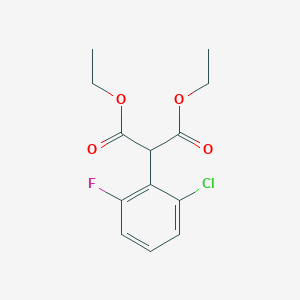
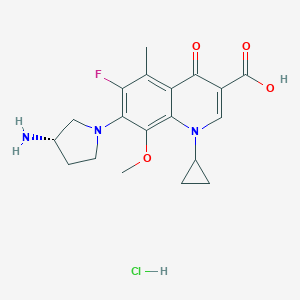
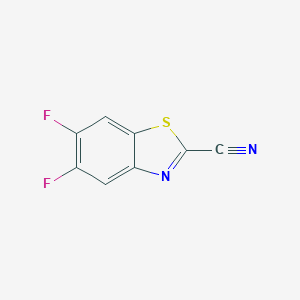
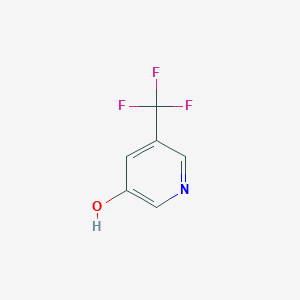
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
